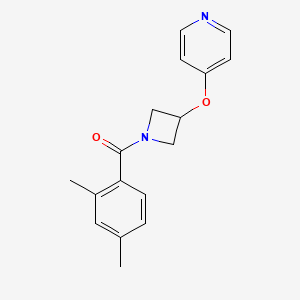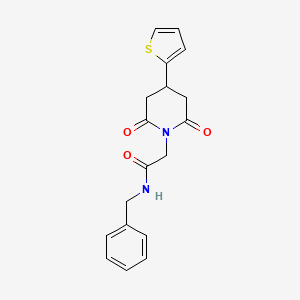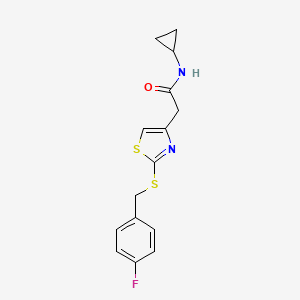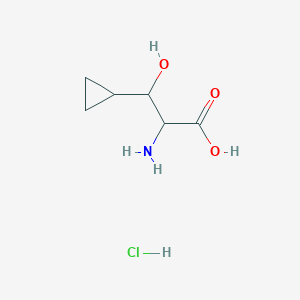
3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, also known as CEP-26401, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, indicating its potential for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one involves the inhibition of a specific protein called cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and DNA replication. By inhibiting CDK2, 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one can prevent the growth and proliferation of cancer cells and reduce inflammation and oxidative stress in cardiovascular diseases.
Biochemical and Physiological Effects
3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation and oxidative stress, and the improvement of cognitive function. These effects have been observed in various preclinical studies, indicating the potential therapeutic benefits of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one in lab experiments is its high potency and specificity in inhibiting CDK2. This allows for precise and targeted inhibition of this protein, reducing the risk of off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one. One potential direction is to further investigate its therapeutic potential in various diseases, including cancer, cardiovascular diseases, and neurological disorders. Another direction is to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability. Additionally, the development of novel CDK2 inhibitors based on the structure of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one involves a multistep process that includes the condensation of indole-2-carboxylic acid with pyrrolidine-1-carboxylic acid, followed by cyclization and subsequent methylation to form the final product. The synthesis of this compound has been reported in several scientific publications, and its purity and quality have been thoroughly characterized.
Applications De Recherche Scientifique
3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation and oxidative stress in cardiovascular diseases, and improving cognitive function in neurological disorders.
Propriétés
IUPAC Name |
3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-methyl-2-pyrrolidin-1-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-12-17(24)23(19(20-14)21-9-4-5-10-21)13-18(25)22-11-8-15-6-2-3-7-16(15)22/h2-3,6-7,12H,4-5,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORABJNGCNHGZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(indolin-1-yl)-2-oxoethyl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


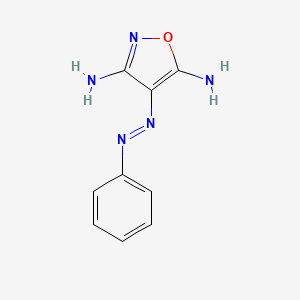
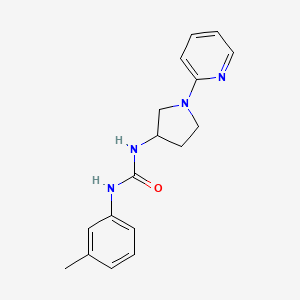
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2624895.png)

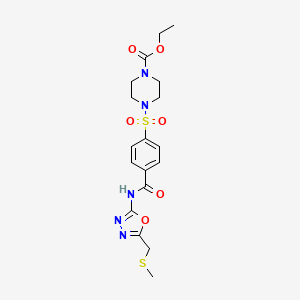
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2624900.png)

![Ethyl 4-oxo-4-[3-(2-oxopyrrolidin-1-yl)anilino]butanoate](/img/structure/B2624902.png)
